DL-Methamphetamine

Pharmacokinetics Forensic Toxicology Clinical Pharmacology

Forensic and clinical laboratories face a critical challenge: accurately distinguishing illicit d-methamphetamine use from licit l-methamphetamine exposure (e.g., selegiline metabolism) using single-isomer standards. DL-Methamphetamine (CAS 7632-10-2) solves this by providing the essential 1:1 racemic benchmark for chiral method validation. - Enables precise chiral discrimination: Metabolic ratio (d-AM/d-MA) differs significantly between racemic (0.72 ± 0.24) and d-methamphetamine use (0.98 ± 0.25). - Validates LC-MS/MS and GC-MS methods for forensic urine drug testing, supporting expert testimony and legal defensibility. - Serves as Selegiline EP Impurity A, critical for pharmaceutical QC and ANDA regulatory submissions.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 7632-10-2
Cat. No. B6595802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Methamphetamine
CAS7632-10-2
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)NC
InChIInChI=1S/C10H15N/c1-9(11-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t9-/m0/s1
InChIKeyMYWUZJCMWCOHBA-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 0.5 g/mL
Soluble in ethanol, diethyl ether
Miscible with chloroform
9.28e-01 g/L

DL-Methamphetamine Analytical Reference Standard


DL-Methamphetamine (CAS 7632-10-2) is a racemic 1:1 mixture of the dextrorotatory (d-) and levorotatory (l-) enantiomers of methamphetamine, a phenethylamine-class compound [1]. It is primarily utilized as an analytical reference standard in forensic toxicology, clinical chemistry, and pharmaceutical impurity profiling, where its dual-enantiomer composition provides a critical benchmark for chiral method validation [2]. Unlike single-isomer preparations, the racemate is essential for distinguishing between licit (e.g., l-methamphetamine from selegiline metabolism) and illicit (d-methamphetamine) substance use in urine drug testing [3].

Identity Racemic 1:1 mixture (d-/l-methamphetamine)
Standard type Chiral analytical reference standard
Workflow fit Forensic toxicology, impurity profiling, chiral method validation
Key selection need Distinguish licit l-methamphetamine sources from illicit d-methamphetamine use

DL-Methamphetamine: Why Substitution Fails


Generic substitution of DL-Methamphetamine with a single enantiomer (e.g., d-methamphetamine) or a structurally related compound (e.g., amphetamine) is scientifically invalid due to substantial pharmacokinetic, pharmacodynamic, and metabolic differences that directly impact forensic and clinical interpretations. A controlled human study revealed that after administration of the racemate, the AUC for d-methamphetamine was 30% smaller than that for l-methamphetamine (P = .0085), and the elimination half-life of l-methamphetamine (13.3-15.0 h) was significantly longer than that of d-methamphetamine (10.2-10.7 h, P < .0001) [1]. Furthermore, the two enantiomers exhibit distinct and often opposing effects on physiological systems, such as respiration, where d-methamphetamine acts as a stimulant and l-methamphetamine as a depressant [2]. These enantiomer-specific characteristics underscore that the racemate cannot be used interchangeably with a single isomer for accurate method development, instrument calibration, or result interpretation.

1
d-Methamphetamine single isomer
Does not replicate l-enantiomer's longer half-life (13-15 h). AUC difference (30%) may lead to inaccurate pharmacokinetic interpretation in forensic casework.
2
l-Methamphetamine single isomer
Opposite respiratory effects (depression vs. stimulation) cannot reproduce the racemate's bidirectional respiratory modulation observed in mixed-drug toxicity models.
3
Amphetamine or other phenethylamines
Metabolite ratio signatures differ; cannot replace the racemic methamphetamine standard for enantiomer-specific urine testing or impurity profiling.

DL-Methamphetamine Evidence Guide


Enantiomer Pharmacokinetics in Humans

In a double-blind, placebo-controlled, balanced crossover study involving 12 methamphetamine abusers, intravenous administration of racemic methamphetamine (0.5 mg/kg) revealed that the area under the plasma concentration-time curve (AUC) for the d-enantiomer was 30% smaller than that for the l-enantiomer (P = .0085) [1]. Additionally, the elimination half-life of l-methamphetamine (13.3-15.0 hours) was significantly longer than that of d-methamphetamine (10.2-10.7 hours) (P < .0001) [1]. These data highlight that the enantiomers exhibit distinct pharmacokinetic profiles when administered together as the racemate.

Enantiomer PK
Head-to-head
d-MA AUC 30% lower than l-MA (P=.0085); t½ 10.2-10.7 h vs. 13.3-15.0 h (P
l-MAd-MA
Supports racemate-specific PK interpretation for forensic plasma analysis
Human study (n=12), IV 0.5 mg/kg racemate
Blood pressure response
Head-to-head
Racemic: +33.4 mmHg; d-MA: +34.5 mmHg; l-MA: +19.5 mmHg (P
Racemic effect driven by d-enantiomer
Racemic reference required to replicate cardiovascular profile in method development
Same human study, IV 0.5 mg/kg each isomer
Urinary metabolite ratio
Head-to-head
dl-MA: d-AM/d-MA = 0.72; d-MA alone: 0.98
Distinct ratio can discriminate racemic vs. single-isomer exposure
Supports enantiomer-specific urine testing interpretation
Rat model, 10 mg/kg dl-MA, capillary electrophoresis
Respiratory effects
Head-to-head
d-METH elevated basal ventilation; l-METH decreased it at same doses (1-10 mg/kg)
▲ d-METH (stimulant)   ▼ l-METH (depressant)
Only racemate provides bidirectional respiratory modulation for mixed-drug toxicity research
Adult male mice, intraperitoneal, plethysmography
Neurochemical profile
Head-to-head
l-METH selectively increased norepinephrine; d-METH increased both norepinephrine and dopamine
Opposing selectivity prevents single-isomer substitution
Racemic mixture provides unique neurochemical signature for addiction and behavioral studies
Anesthetized rat, fast-scan cyclic voltammetry
Pharmacokinetics Forensic Toxicology Clinical Pharmacology

Divergent Blood Pressure Effects

The same controlled human study demonstrated that while racemic methamphetamine and 0.5 mg/kg d-methamphetamine produced similar increases in systolic blood pressure, the response to 0.5 mg/kg l-methamphetamine was markedly less pronounced. Specifically, peak increases in systolic blood pressure were 33.4 ± 17.8 mmHg for racemic methamphetamine and 34.5 ± 18.9 mmHg for d-methamphetamine, compared to 19.5 ± 11.3 mmHg for l-methamphetamine (P < .01) [1].

Blood pressure response
Head-to-head
Racemic: +33.4 mmHg; d-MA: +34.5 mmHg; l-MA: +19.5 mmHg (P
Racemic effect driven by d-enantiomer
Racemic reference required to replicate cardiovascular profile in method development
Same human study, IV 0.5 mg/kg each isomer
Urinary metabolite ratio
Head-to-head
dl-MA: d-AM/d-MA = 0.72; d-MA alone: 0.98
Distinct ratio can discriminate racemic vs. single-isomer exposure
Supports enantiomer-specific urine testing interpretation
Rat model, 10 mg/kg dl-MA, capillary electrophoresis
Respiratory effects
Head-to-head
d-METH elevated basal ventilation; l-METH decreased it at same doses (1-10 mg/kg)
▲ d-METH (stimulant)   ▼ l-METH (depressant)
Only racemate provides bidirectional respiratory modulation for mixed-drug toxicity research
Adult male mice, intraperitoneal, plethysmography
Neurochemical profile
Head-to-head
l-METH selectively increased norepinephrine; d-METH increased both norepinephrine and dopamine
Opposing selectivity prevents single-isomer substitution
Racemic mixture provides unique neurochemical signature for addiction and behavioral studies
Anesthetized rat, fast-scan cyclic voltammetry
Cardiovascular Pharmacology Safety Pharmacology Enantiomer Comparison

Enantiomer Metabolic Ratios in Urine

A study using capillary electrophoresis (CE) to analyze rat urine found distinct metabolic ratios for the enantiomers of methamphetamine. For animals administered dl-MA (10 mg/kg), the d-amphetamine/d-methamphetamine (d-AM/d-MA) ratio was 0.72 ± 0.24, and the l-AM/l-MA ratio was 0.71 ± 0.21 [1]. In contrast, for animals administered only d-MA (5 mg/kg), the d-AM/d-MA ratio was 0.98 ± 0.25 [1]. These distinct ratios provide a biochemical signature that can help differentiate the use of racemic methamphetamine from the use of its single enantiomers.

Urinary metabolite ratio
Head-to-head
dl-MA: d-AM/d-MA = 0.72; d-MA alone: 0.98
Distinct ratio can discriminate racemic vs. single-isomer exposure
Supports enantiomer-specific urine testing interpretation
Rat model, 10 mg/kg dl-MA, capillary electrophoresis
Forensic Toxicology Drug Metabolism Chiral Analysis

Opposing Respiratory Effects

In a study using whole-body plethysmography in mice, the d- and l-enantiomers of methamphetamine were found to exert opposite effects on basal minute ventilation (MVb) at specific doses. d-METH elevated MVb at dose ranges of 1.0-10 mg/kg, whereas l-METH decreased basal MVb at these same doses [1]. Under conditions of fentanyl-induced respiratory depression, l-METH significantly exacerbated the depression at 1.0 and 3.0 mg/kg, an effect not observed with d-METH [1]. The racemate's net effect is a composite of these opposing actions.

Respiratory effects
Head-to-head
d-METH elevated basal ventilation; l-METH decreased it at same doses (1-10 mg/kg)
▲ d-METH (stimulant)   ▼ l-METH (depressant)
Only racemate provides bidirectional respiratory modulation for mixed-drug toxicity research
Adult male mice, intraperitoneal, plethysmography
Respiratory Physiology Pharmacology Toxicology

Distinct Neurochemical Profiles

Fast-scan cyclic voltammetry in anesthetized rats revealed that the enantiomers of methamphetamine have distinct effects on central catecholamine transmission. At lower doses (0.5 and 2.0 mg/kg), l-METH selectively increased electrically evoked norepinephrine (NE) concentration in the ventral bed nucleus of the stria terminalis (vBNST) with minimal effects on dopamine (DA) regulation and locomotion [1]. In contrast, d-METH at the same doses enhanced both electrically evoked vBNST-NE and nucleus accumbens (NAc)-DA concentrations and increased locomotion [1].

Neurochemical profile
Head-to-head
l-METH selectively increased norepinephrine; d-METH increased both norepinephrine and dopamine
Opposing selectivity prevents single-isomer substitution
Racemic mixture provides unique neurochemical signature for addiction and behavioral studies
Anesthetized rat, fast-scan cyclic voltammetry
Neurochemistry Addiction Research Catecholamine Transmission

DL-Methamphetamine Applications


Forensic Chiral Method Validation

DL-Methamphetamine is an essential certified reference material for forensic toxicology laboratories performing chiral separation of methamphetamine enantiomers in biological samples. The quantitative evidence in Section 3 (Evidence Item 3) shows that the metabolic ratio (d-AM/d-MA) in urine differs significantly between racemic methamphetamine use (0.72 ± 0.24) and d-methamphetamine use (0.98 ± 0.25) [1]. Laboratories rely on DL-Methamphetamine standards to calibrate and validate chiral LC-MS/MS or GC-MS methods [2], ensuring accurate discrimination between illicit racemic drug use and licit sources like selegiline metabolism. This directly supports expert testimony and legal outcomes.

Clinical Pharmacokinetic Interpretation

In cases of drug-impaired driving or postmortem toxicology, understanding the unique pharmacokinetic profile of racemic methamphetamine is critical. As detailed in Evidence Item 1, the d-enantiomer has a 30% smaller AUC and a 3-4 hour shorter half-life than the l-enantiomer after racemate administration [1]. Forensic scientists must use a DL-Methamphetamine reference standard to correctly interpret blood concentrations over time. Calculations based solely on a single-isomer standard would lead to significant errors in estimating the time of drug ingestion or the level of intoxication.

Mixed-Drug Toxicity Assessment

The increasing prevalence of polydrug use, particularly the co-administration of opioids like fentanyl with methamphetamine, requires precise understanding of the racemate's physiological effects. The data from Evidence Item 4 shows that the enantiomers have opposite effects on respiration, with d-METH stimulating and l-METH depressing ventilation [1]. A DL-Methamphetamine standard is therefore crucial for in vitro and in vivo studies aimed at understanding and treating opioid-induced respiratory depression. Using a single enantiomer would fail to replicate the complex, bidirectional respiratory modulation seen with the racemate.

Impurity Profiling and Quality Control

DL-Methamphetamine is designated as Selegiline EP Impurity A [1] and is used as a reference standard in pharmaceutical quality control. During the manufacture of selegiline, a drug used to treat Parkinson's disease, the presence of methamphetamine as an impurity must be strictly controlled. Certified reference materials of DL-Methamphetamine (CAS 7632-10-2) are used to develop and validate analytical methods (e.g., HPLC, UPLC-MS/MS) to quantify and monitor this impurity, ensuring the final drug product meets regulatory specifications for safety and purity.

Application
Selection Property
Validation Focus
Forensic chiral method validation
Enantiomer-specific metabolite ratios
Chiral LC-MS/MS or GC-MS calibration with racemic standard
Forensic pharmacokinetic interpretation
Racemate-specific AUC and half-life differences
Time-of-use estimation in blood/plasma research matrices
Mixed-drug toxicity research
Bidirectional respiratory modulation
Polydrug model validation (e.g., opioid interaction)
Pharmaceutical impurity profiling
Selegiline EP Impurity A identity
Method specificity (HPLC/UPLC-MS) and regulatory impurity monitoring

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36 linked technical documents
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